(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 897617-14-0
Cat. No.: VC6255177
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.47
* For research use only. Not for human or veterinary use.
![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate - 897617-14-0](/images/structure/VC6255177.png)
Specification
CAS No. | 897617-14-0 |
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Molecular Formula | C19H15N3O3S2 |
Molecular Weight | 397.47 |
IUPAC Name | methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C19H15N3O3S2/c1-11-3-6-14-16(7-11)27-19(22(14)9-17(23)25-2)21-18(24)12-4-5-13-15(8-12)26-10-20-13/h3-8,10H,9H2,1-2H3 |
Standard InChI Key | ZRWXFDFFOYXGGV-VZCXRCSSSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)CC(=O)OC |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the benzothiazole class, featuring two fused aromatic systems: a benzene ring and a thiazole ring (a five-membered ring containing nitrogen and sulfur). The Z-configuration denotes the spatial arrangement of the imino group (–N=C–) relative to the methyl ester moiety. Key structural elements include:
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Benzo[d]thiazole-6-carbonyl group: A carbonyl-linked benzo[d]thiazole substituent at position 6, contributing to electron-withdrawing effects and planar rigidity.
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6-Methylbenzo[d]thiazol-3(2H)-yl core: A methyl group at position 6 of the benzo[d]thiazole ring, which enhances hydrophobicity and steric bulk .
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Methyl acetate side chain: A methyl ester (–COOCH₃) at position 2, influencing solubility and metabolic stability.
The IUPAC name, methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-6-methyl-1,3-benzothiazol-3-yl]acetate, systematically describes its connectivity and functional groups.
Synthetic Pathways and Reaction Mechanisms
While no explicit synthesis of the 6-methyl variant is documented, analogous protocols for benzothiazole derivatives suggest viable routes:
Cyclocondensation of Thiourea Derivatives
Reaction of 2-bromo-6-methylcyclohexane-1,3-dione with thiourea in ethanol under reflux yields the 5,6-dihydrobenzo[d]thiazole intermediate . Subsequent oxidation or functionalization introduces the imino and ester groups.
Spectroscopic and Computational Data
Spectral Signatures
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IR Spectroscopy: Peaks at ~1688 cm⁻¹ (C=O stretch), ~2220 cm⁻¹ (C≡N in related analogs), and ~1562 cm⁻¹ (C=C vinyl bonding) .
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¹H-NMR: Key signals include δ 2.36–2.65 ppm (methylene protons), δ 3.70–3.85 ppm (methoxy group), and aromatic protons at δ 6.8–8.5 ppm .
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¹³C-NMR: Carbonyl carbons at δ 167–172 ppm, thiazole carbons at δ 116–138 ppm, and methyl groups at δ 20–25 ppm .
Molecular Properties
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Molecular Formula: C₁₉H₁₅N₃O₃S₂ (calculated based on analogs ).
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Molecular Weight: ~413.47 g/mol.
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Solubility: Predicted low aqueous solubility due to aromatic and ester groups; soluble in DMF or DMSO.
Biological Activities and Structure-Activity Relationships (SAR)
Benzothiazoles exhibit broad bioactivity, modulated by substituents:
Anti-Proliferative Effects
Dihydrobenzo[d]thiazoles inhibit cancer cell proliferation by interfering with microtubule assembly or DNA replication . The 6-methyl group may enhance membrane permeability, while the imino linkage facilitates hydrogen bonding with biological targets.
Antimicrobial Properties
Thiazole derivatives disrupt microbial cell walls via interactions with penicillin-binding proteins. The methyl ester group improves pharmacokinetic profiles by resisting hydrolysis .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods for introducing the 6-methyl group without side reactions.
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In Silico Studies: Perform molecular docking to predict binding affinities for kinases or proteases.
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In Vivo Testing: Evaluate toxicity and efficacy in animal models of cancer or infection.
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